molecular formula C14H11NO B169942 3-(3-Methoxyphenyl)benzonitrile CAS No. 154848-38-1

3-(3-Methoxyphenyl)benzonitrile

Cat. No. B169942
CAS RN: 154848-38-1
M. Wt: 209.24 g/mol
InChI Key: GQVFIMUYNIHKKV-UHFFFAOYSA-N
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Description

3-(3-Methoxyphenyl)benzonitrile is a chemical compound with the CAS Number: 154848-38-1 and a molecular weight of 209.25 .


Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI Code: 1S/C14H11NO/c1-16-14-7-3-6-13(9-14)12-5-2-4-11(8-12)10-15/h2-9H,1H3 . The IUPAC name for this compound is 3’-methoxy [1,1’-biphenyl]-3-carbonitrile .

Scientific Research Applications

Dye Sensitized Solar Cells (DSSCs)

Benzonitrile derivatives, including those similar to 3-(3-Methoxyphenyl)benzonitrile, have shown beneficial effects when used as electrolyte solvents in Dye Sensitized Solar Cells (DSSCs). The low vapor pressure of benzonitrile ensures long-term stability of the cells, with efficiency values found to be around 8% for more than 1300 hours. This demonstrates an important step towards easy and economic fabrication of devices with stable performances for commercially convenient periods (Latini et al., 2014).

Synthesis of N-Arylbenzamidines

The compound and its derivatives are used in the synthesis of N-arylbenzamidines, an area of organic chemistry with various potential applications. Modifying reaction conditions, such as pre-forming the nitrile-Lewis acid complex before the addition of aniline, allows for the higher yielding synthesis of N-phenylbenzamidine and related compounds (Koutentis & Mirallai, 2010).

Enantioselective Biocatalytic Hydrolysis

Research into the enantioselective biocatalytic hydrolysis of β-aminonitriles to β-amino-amides using Rhodococcus rhodochrous ATCC BAA-870 has been conducted. This process involves the synthesis of various benzonitrile derivatives and demonstrates the enzyme's enantioselectivity for these compounds, highlighting potential applications in producing enantiomerically pure substances (Chhiba et al., 2012).

Slow Magnetic Relaxation and Magnetic Refrigeration

Tetranuclear lanthanide cages synthesized with in situ ligand transformation using benzonitrile derivatives exhibit significant magnetocaloric effects and slow relaxation of magnetization. These findings are crucial for applications in magnetic refrigeration and the development of materials for quantum computing or high-density data storage (Sheikh et al., 2014).

Fluorescent Contrast Agents for Image-Guided Surgery

Derivatives of benzonitrile, such as those related to this compound, have been studied for their use as nerve-highlighting fluorescent contrast agents in image-guided surgery. These agents can cross the blood-nerve and blood-brain barriers, rendering myelinated nerves fluorescent after systemic injection and showing potential for improving surgical outcomes (Gibbs-Strauss et al., 2011).

properties

IUPAC Name

3-(3-methoxyphenyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO/c1-16-14-7-3-6-13(9-14)12-5-2-4-11(8-12)10-15/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQVFIMUYNIHKKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=CC=CC(=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90400555
Record name 3-(3-methoxyphenyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90400555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

154848-38-1
Record name 3-(3-methoxyphenyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90400555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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